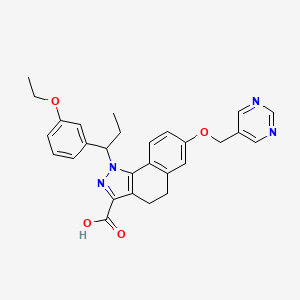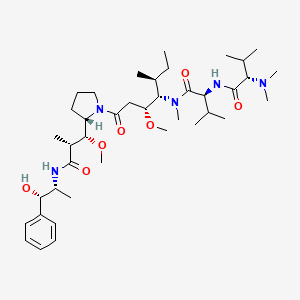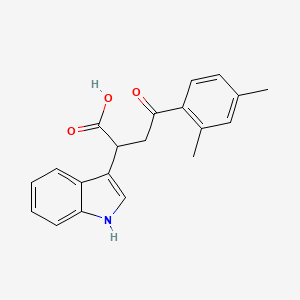
1'-Acetoxychavicol acetate
Overview
Description
D,L-1′-Acetoxychavicol Acetate: is a natural compound first isolated from the rhizomes of ginger-like plants, specifically from the species Alpinia galanga . This compound has garnered significant attention due to its wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
1’-Acetoxychavicol acetate (ACA) is a potent compound that targets several key proteins and pathways in the body. Its primary targets include the Src kinase , focal adhesion kinase (FAK) , and Rho family of small guanosine triphosphatases (GTPases) . These proteins play crucial roles in cell proliferation, migration, adhesion, and angiogenesis . ACA also targets Nuclear Factor κB (NF-κB) , a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
ACA interacts with its targets to induce significant changes in cellular processes. It suppresses vascular endothelial growth factor (VEGF)-induced proliferation, migration, adhesion, and tubulogenesis of primary cultured human umbilical vascular endothelial cells (HUVECs) in a dose-dependent manner . Furthermore, ACA inhibits the translocation of NF-κB from the cytosol to the nucleus .
Biochemical Pathways
ACA affects several biochemical pathways. It suppresses the Src-FAK-Rho GTPase signaling pathway , leading to the suppression of prostate tumor angiogenesis and growth . ACA also interferes with the SHP-1/STAT3/MMPs signaling pathway . In addition, ACA inhibits the VEGF-mediated pathway , which is crucial for angiogenesis .
Pharmacokinetics
More elaborate preclinical pharmacokinetics, pharmacodynamics, bioavailability, and toxicity studies are necessary .
Result of Action
ACA has been shown to have significant effects at the molecular and cellular levels. It suppresses angiogenesis-mediated human prostate tumor growth , induces apoptosis of myeloma cells , and prevents visceral fat accumulation in mice fed with a high-fat and high-sucrose diet . ACA also has a strong antibacterial activity against drug-resistant Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of ACA can be influenced by various environmental factors. For instance, the diet of the organism can impact the effectiveness of ACA, as seen in a study where ACA prevented visceral fat accumulation in mice fed with a high-fat and high-sucrose diet . Furthermore, the source of ACA, such as the rhizomes of Languas galanga (a type of ginger), can influence its potency .
Biochemical Analysis
Biochemical Properties
ACA interacts with several enzymes and proteins. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a protein complex involved in DNA transcription . ACA also interacts with enzymes such as esterases, acid phosphatases, alkaline phosphatases, and glutathione-S-transferases .
Cellular Effects
ACA has been found to have significant effects on various types of cells. It inhibits cell viability and suppresses angiogenic factor production by interfering with dual Src/FAK kinases . ACA also induces apoptosis-mediated cell death in many cancer types . In non-small cell lung cancer (NSCLC) cells, ACA triggers a pro-survival autophagy through a Beclin-1-independent pathway .
Molecular Mechanism
ACA exerts its effects at the molecular level through several mechanisms. It inhibits the NF-κB signaling pathway, leading to the suppression of tumor angiogenesis and growth . ACA also activates the AMPK pathway, which regulates signal transduction pathways and plays a crucial role in the prevention of diseases, including cancer, obesity, hyperlipidemia, diabetes, and neurodegenerative disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, ACA has shown time-dependent cytotoxicity on tumor cell lines . It also reduces fat deposition in a diet-induced obesity mouse model .
Dosage Effects in Animal Models
In animal models, the effects of ACA vary with different dosages. For instance, in a mouse model of ovalbumin-induced asthma, ACA at doses of 25 mg/kg/day or 50 mg/kg/day reduced the infiltration of white blood cells and the level of IgE in the lungs .
Metabolic Pathways
It is known to interact with the NF-κB and AMPK pathways .
Transport and Distribution
It is known that ACA can penetrate cell membranes to exert its effects .
Subcellular Localization
Given its ability to interact with intracellular proteins such as NF-κB and AMPK, it is likely that ACA can localize to various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: D,L-1′-Acetoxychavicol Acetate can be synthesized through the esterification of chavicol with acetic anhydride in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetate ester.
Industrial Production Methods: Industrial production of D,L-1′-Acetoxychavicol Acetate involves the extraction of the compound from the rhizomes of Alpinia galanga using organic solvents . The extract is then purified through various chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: D,L-1′-Acetoxychavicol Acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the acetate group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the acetate group, depending on the desired product.
Major Products: The major products formed from these reactions include hydroxylated derivatives, oxidized products, and substituted analogs of D,L-1′-Acetoxychavicol Acetate .
Scientific Research Applications
D,L-1′-Acetoxychavicol Acetate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Chavicol Acetate: A structurally related compound with similar biological activities.
Estragole Acetate: Another acetate ester with comparable properties.
Eugenol Acetate: Shares similar chemical structure and biological effects.
Uniqueness: D,L-1′-Acetoxychavicol Acetate is unique due to its dual acetoxy groups, which enhance its biological activity and make it a potent inhibitor of exportin 1 . This structural feature distinguishes it from other similar compounds and contributes to its wide range of biological effects .
Properties
IUPAC Name |
[4-(1-acetyloxyprop-2-enyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMQIUWGGBSIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53890-21-4, 52946-22-2 | |
| Record name | 1'-Acetoxychavicol acetate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-ACETOXYCHAVICOL ACETATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734CNR85EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1'-Acetoxychavicol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)


![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)










